molecular formula C18H24N2O B4625097 (E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE

(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE

Cat. No.: B4625097
M. Wt: 284.4 g/mol
InChI Key: UPCRQADLSMKXAQ-NSCUHMNNSA-N
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Description

(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one is 284.188863393 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influence on Coordination Geometry and Magnetic Properties

Research by Brück et al. (1996) on paramagnetic planar complexes of NiII, including adamantyl (Ad) substituents, revealed that a favorable combination of electronic and steric factors produces the necessary donor quality for bischelation and the singular field strength required for the formation of planar paramagnetic species. This study underscores the importance of adamantyl substituents in influencing the formation, coordination geometry, and magnetic properties of phosphinic amidato bischelates, suggesting potential applications in magnetic materials and coordination chemistry (Brück et al., 1996).

Role in Synthesis of Heterocyclic Compounds

Gomaa and Ali (2020) reviewed the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, highlighting their value as building blocks for synthesizing a variety of heterocyclic compounds. This research illustrates the utility of pyrazoline derivatives in creating novel heterocycles, which could be extrapolated to the study of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one, suggesting its potential in synthesizing new heterocyclic structures with diverse applications in medicinal chemistry and drug design (Gomaa & Ali, 2020).

Anticancer Activity of Pyrazoline Derivatives

Ray et al. (2022) conducted a comprehensive review on synthetic strategies of pyrazoline derivatives for developing new anticancer agents. This review encapsulates the significant biological effects of pyrazoline derivatives, including anticancer activity, and discusses their synthesis. The information could be relevant to the application of 1-(1-adamantyl)-4-(1-methyl-1H-pyrazol-4-yl)-3-buten-2-one in drug discovery, especially in the context of designing novel anticancer agents (Ray et al., 2022).

Pharmacological Potential in Neurodegenerative Diseases

Dembitsky et al. (2020) reviewed the pharmacological profile of natural and synthetic compounds with adamantane-based scaffolds, highlighting their potential in treating neurodegenerative diseases. This review provides a comparative analysis of structure-activity relationships for adamantane derivatives, including their efficacy against dementia, Alzheimer's, and Parkinson's diseases. Given the adamantyl group in the compound of interest, this suggests potential research applications in developing treatments for neurodegenerative diseases (Dembitsky et al., 2020).

Properties

IUPAC Name

(E)-1-(1-adamantyl)-4-(1-methylpyrazol-4-yl)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-20-12-13(11-19-20)2-3-17(21)10-18-7-14-4-15(8-18)6-16(5-14)9-18/h2-3,11-12,14-16H,4-10H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCRQADLSMKXAQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
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(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
Reactant of Route 5
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE
Reactant of Route 6
(E)-1-(1-ADAMANTYL)-4-(1-METHYL-1H-PYRAZOL-4-YL)-3-BUTEN-2-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.